2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide
説明
2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide is a pyrazolo-pyridazinone derivative featuring a fused bicyclic core. Key structural elements include:
- A 4-cyclopropyl substituent on the pyridazinone ring, which may enhance metabolic stability by reducing oxidative degradation .
- A 1-(4-fluorophenyl) group on the pyrazole ring, likely influencing hydrophobic interactions and selectivity in biological systems.
- An N-propylacetamide side chain, contributing to solubility and pharmacokinetic properties.
特性
IUPAC Name |
2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-2-9-21-16(26)11-24-19(27)18-15(17(23-24)12-3-4-12)10-22-25(18)14-7-5-13(20)6-8-14/h5-8,10,12H,2-4,9,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINAGSQUVIKCQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Pyrazolo[3,4-d]pyridazine
- Substituents : Cyclopropyl and fluorophenyl groups
- Functional Group : Acetamide
Pharmacological Profile
Recent studies have highlighted several key biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyridazine exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that compounds similar to 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo) showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The Minimum Inhibitory Concentration (MIC) values for related compounds were reported in the range of 0.125–8 μg/mL .
Antiviral Activity
The compound has also been investigated for its antiviral potential:
- Studies focusing on pyrazolo[1,5-a]pyrimidine derivatives have shown promising results against viral targets, suggesting that modifications at the 7-position of the core structure could enhance antiviral efficacy .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components:
- Cyclopropyl Group : This moiety is crucial for enhancing lipophilicity and potentially improving membrane permeability.
- Fluorophenyl Substitution : The presence of fluorine in the phenyl ring is believed to enhance binding affinity to target proteins, which may contribute to increased potency .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antibacterial Efficacy :
- Antiviral Mechanism :
Summary Table of Biological Activities
科学的研究の応用
Antitumor Activity
Research indicates that pyrazolo derivatives exhibit significant antitumor properties. Compounds similar to 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide have demonstrated the ability to inhibit key signaling pathways involved in cancer proliferation. Notable studies include:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 8 | EGFR Inhibition |
| Compound B | MDA-MB-231 (breast cancer) | 6 | Akt Pathway Inhibition |
| Compound C | A549 (lung cancer) | 10 | Erk Pathway Inhibition |
These findings suggest that the compound may interfere with the epidermal growth factor receptor (EGFR), protein kinase B (Akt), and extracellular signal-regulated kinases (Erk), which are critical in various cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. Pyrazolo derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a potential therapeutic application in treating conditions like arthritis and other inflammatory diseases.
Antibacterial Activity
The antibacterial properties of pyrazolo compounds have been explored extensively. Research indicates that structural modifications can enhance antibacterial efficacy. For instance:
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 25 µg/mL |
| Compound E | Escherichia coli | 15 µg/mL |
| Compound F | Pseudomonas aeruginosa | 30 µg/mL |
These results highlight the compound's effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.
Combination Therapy in Cancer Treatment
A study evaluated the synergistic effects of combining this compound with doxorubicin in breast cancer cell lines. The results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting a promising avenue for combination therapies in clinical settings.
Inflammatory Disease Models
In animal models of inflammation, compounds structurally related to our target demonstrated reduced edema and inflammation markers when administered. This points to their utility in treating inflammatory conditions such as arthritis.
類似化合物との比較
Key Observations:
Substituent Effects :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
